N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide: is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-3-17-8-4-7-11-23(17)31-24(35)15-37-28-21-12-20-18(14-34)13-30-16(2)25(20)36-27(21)32-26(33-28)19-9-5-6-10-22(19)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNOPNVOBNFNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine structure, followed by the introduction of the fluorophenyl, hydroxymethyl, and ethylphenyl groups. The final step involves the formation of the thioacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of the triazatricyclo structure exhibit significant cytotoxicity against various cancer cell lines. The unique structural features of N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide may enhance its ability to interact with biological targets involved in cancer progression.
Mechanism of Action : Preliminary investigations suggest that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis rates in tumor tissues. Further studies are required to elucidate the specific pathways involved and the compound's efficacy compared to existing chemotherapeutics.
Pharmacology
Analgesic Properties : There is emerging evidence that compounds with similar structures possess analgesic properties. This compound may act on opioid receptors or modulate pain pathways through non-opioid mechanisms.
Neuroprotective Effects : Some studies have suggested that this compound could have neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for further exploration in conditions like Alzheimer's and Parkinson's disease.
Material Science
Polymer Chemistry : The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Nanotechnology Applications : Research is ongoing into the use of this compound in the development of nanocarriers for drug delivery systems. Its potential to encapsulate therapeutic agents while providing controlled release could revolutionize targeted therapy approaches.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorodeschloroketamine
- Other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine derivatives
Uniqueness
N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
Synthesis of the Compound
The synthesis of N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves several steps that include the formation of the triazatricyclo structure and the introduction of various functional groups such as hydroxymethyl and sulfanyl moieties. The synthetic pathway typically requires advanced organic chemistry techniques such as multi-step reactions and purification processes to yield the final product in sufficient purity and yield.
Research indicates that compounds similar in structure to this compound exhibit various biological activities including:
- Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines by inhibiting critical cellular pathways such as topoisomerase II activity .
- Antimicrobial Properties : The presence of fluorophenyl and other functional groups may enhance antimicrobial efficacy against specific bacterial strains. Studies on related compounds have demonstrated their potential as antimicrobial agents .
- Targeting Specific Receptors : The compound may interact with specific biological targets such as receptors involved in cancer proliferation or inflammation pathways. The structural complexity allows for selective binding to these targets.
Case Studies
Several studies have reported on the biological activity of structurally similar compounds:
- Study 1 : A compound with a similar triazatricyclo structure was evaluated for its antiproliferative effects on mammalian cells and was found to significantly inhibit cell growth in vitro .
- Study 2 : Research focusing on derivatives containing sulfanyl groups indicated enhanced activity against resistant bacterial strains, suggesting a promising avenue for infection treatment .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
